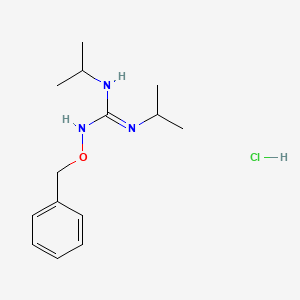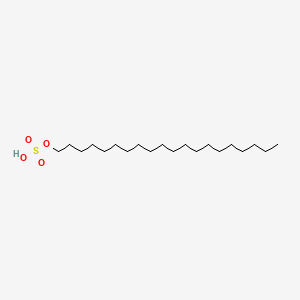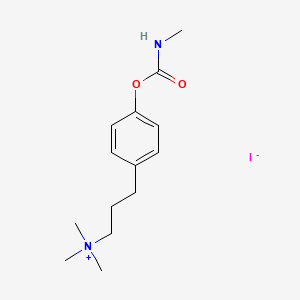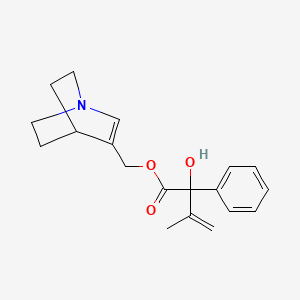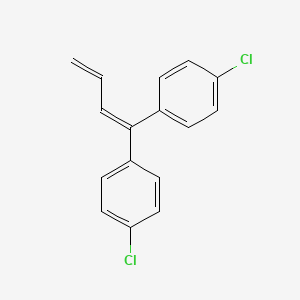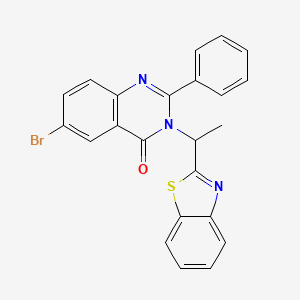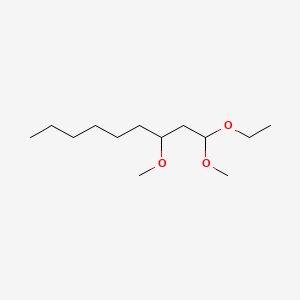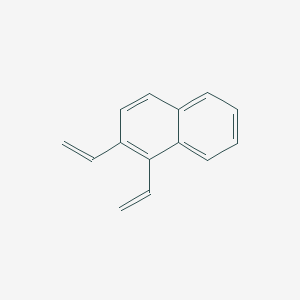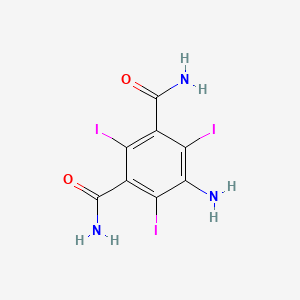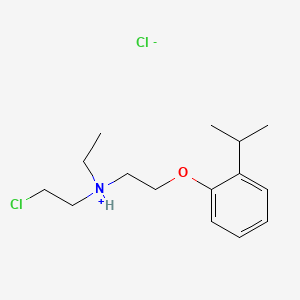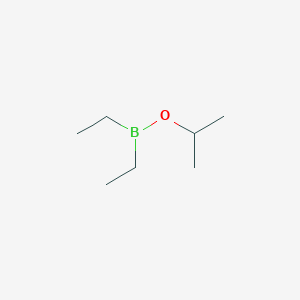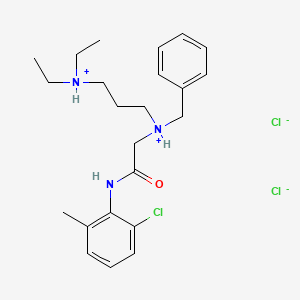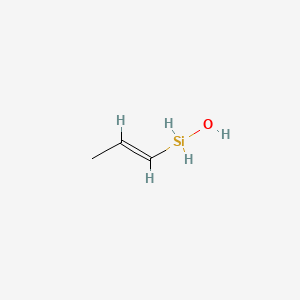
Tetrachloropalladic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloropalladic acid, also known as dihydrogen tetrachloropalladate (2-), is an inorganic compound with the chemical formula H₂PdCl₄. It is a palladium-based compound that contains palladium in the +2 oxidation state, coordinated with four chloride ions. This compound is commonly used in various chemical reactions and industrial applications due to its catalytic properties.
Preparation Methods
Tetrachloropalladic acid can be synthesized through several methods. One common method involves dissolving palladium metal in aqua regia (a mixture of concentrated hydrochloric acid and nitric acid), followed by the addition of hydrochloric acid to form the this compound. The reaction can be represented as follows :
[ \text{Pd} + 4\text{HCl} + \text{HNO}_3 \rightarrow \text{H}_2[\text{PdCl}_4] + \text{NO}_2 + 2\text{H}_2\text{O} ]
Another method involves reacting palladium(II) chloride with hydrochloric acid and chlorine gas :
[ \text{PdCl}_2 + 2\text{HCl} + \text{Cl}_2 \rightarrow \text{H}_2[\text{PdCl}_4] ]
Chemical Reactions Analysis
Tetrachloropalladic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Reduction: this compound can be reduced to palladium metal using reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂).
Catalytic Reactions: This compound is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Scientific Research Applications
Tetrachloropalladic acid has numerous applications in scientific research and industry:
Mechanism of Action
The mechanism of action of tetrachloropalladic acid primarily involves its ability to act as a catalyst in various chemical reactions. The palladium center in the compound can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. This catalytic activity is due to the ability of palladium to undergo oxidation and reduction cycles, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
Tetrachloropalladic acid can be compared with other palladium-based compounds such as palladium(II) chloride (PdCl₂) and bis(acetonitrile)palladium dichloride. While all these compounds contain palladium in the +2 oxidation state, this compound is unique due to its higher solubility in water and its ability to form stable complexes with various ligands . Similar compounds include:
- Palladium(II) chloride (PdCl₂)
- Bis(acetonitrile)palladium dichloride (PdCl₂(CH₃CN)₂)
- Palladium(II) acetate (Pd(OAc)₂)
These compounds share similar catalytic properties but differ in their solubility, stability, and reactivity with different ligands.
Properties
Molecular Formula |
Cl4H2Pd |
|---|---|
Molecular Weight |
250.2 g/mol |
IUPAC Name |
hydron;tetrachloropalladium(2-) |
InChI |
InChI=1S/4ClH.Pd/h4*1H;/q;;;;+2/p-2 |
InChI Key |
RPYSFYBAYJBKCR-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].Cl[Pd-2](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


